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Compound of Interest

Compound Name: 2-Ethyl-1h-indene

Cat. No.: B105611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Ethyl-1H-indene and its

primary isomers, 1-Ethyl-1H-indene and 3-Ethyl-1H-indene. Due to the limited availability of

complete experimental spectra for all individual ethylated isomers, this comparison leverages

experimental data for the parent compound, 1H-Indene, and related alkylated indenes to

provide a comprehensive overview. The objective is to highlight the distinguishing

spectroscopic features arising from the positional isomerism of the ethyl group on the indene

scaffold.

Structural Isomers Under Comparison
The primary isomers of interest are depicted below, illustrating the different attachment points

of the ethyl group on the five-membered ring of the 1H-indene core structure.
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Caption: Structural relationship of Ethyl-1H-indene isomers.

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of

the isomers. All three ethyl-indene isomers share the same molecular formula (C₁₁H₁₂) and

molecular weight (144.21 g/mol ). While the molecular ion peak (M⁺) will be observed at m/z

144 for all isomers, their fragmentation patterns, particularly the abundance of key fragments,

are expected to differ.

The primary fragmentation pathway for alkyl-substituted indenes involves the loss of an alkyl

radical. For ethyl-indenes, the loss of a methyl group (•CH₃, 15 Da) to form a stable indenyl

cation at m/z 129 is anticipated to be a major fragmentation pathway. The loss of the entire

ethyl group (•C₂H₅, 29 Da) would result in a fragment at m/z 115, corresponding to the indenyl

cation.

Table 1: Comparison of Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight

Key
Experimental
Fragments
(m/z)

Data Source

1H-Indene C₉H₈ 116.16
116 (M⁺), 115

(M-1)⁺, 89
NIST[1]

2-Ethyl-1H-

indene
C₁₁H₁₂ 144.21

144 (M⁺), 129

(M-15)⁺, 115 (M-

29)⁺

NIST[2]

1-Ethyl-1H-

indene
C₁₁H₁₂ 144.21

Data not

available.

Predicted

fragments: 144,

129, 115.

Predicted

3-Ethyl-1H-

indene
C₁₁H₁₂ 144.21

Data not

available.

Predicted

fragments: 144,

129, 115.

Predicted

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for distinguishing between these isomers, as

the chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) are

highly sensitive to the local electronic environment.

¹H NMR Spectroscopy
The position of the ethyl group significantly alters the ¹H NMR spectrum. Key distinguishing

features include the chemical shifts of the vinyl protons, the allylic protons, and the protons of

the ethyl group itself. The data for the parent 1H-Indene is provided as a baseline. Predicted

values for the ethyl isomers are inferred from data on corresponding methyl-indenes and

general principles of NMR spectroscopy.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
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Proton
1H-Indene
(Experimental)
[3]

1-Ethyl-1H-
indene
(Predicted)

2-Ethyl-1H-
indene
(Predicted)

3-Ethyl-1H-
indene
(Predicted)

H1 3.39 (t) ~3.4 (m) 3.3 (s) 3.3 (s)

H2 6.55 (dt) ~6.0-6.2 (m) ~6.8 (s) 6.5 (t)

H3 6.88 (d) ~6.9-7.0 (d) 6.8 (s) ---

H4-H7

(Aromatic)
7.1-7.5 (m) 7.1-7.5 (m) 7.1-7.5 (m) 7.1-7.5 (m)

-CH₂- (Ethyl) --- ~1.8-2.0 (q) ~2.4 (q) ~2.8 (q)

-CH₃ (Ethyl) --- ~1.1 (t) ~1.2 (t) ~1.3 (t)

1-Ethyl-1H-indene: The proton at C1 is now an aliphatic methine, coupled to the ethyl group

and H2. The vinyl protons (H2 and H3) will show complex splitting.

2-Ethyl-1H-indene: The ethyl group replaces a vinyl proton. The remaining vinyl proton (H3)

and the allylic C1 protons will likely appear as singlets or narrow multiplets.

3-Ethyl-1H-indene: The ethyl group replaces the other vinyl proton. The remaining vinyl

proton (H2) will be a triplet due to coupling with the two C1 protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction based on the chemical shifts of the carbons in

the five-membered ring and the ethyl group.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
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Carbon
1H-Indene
(Experimental)

1-Ethyl-1H-
indene
(Predicted)

2-Ethyl-1H-
indene
(Predicted)

3-Ethyl-1H-
indene
(Predicted)

C1 39.4 ~45 ~40 ~32

C2 129.5 ~135
~145

(quaternary)
~130

C3 131.5 ~125 ~128
~143

(quaternary)

C3a 144.1 ~143 ~142 ~144

C4-C7

(Aromatic)
121-127 121-127 121-127 121-127

C7a 145.9 ~145 ~145 ~146

-CH₂- (Ethyl) --- ~25 ~22 ~18

-CH₃ (Ethyl) --- ~12 ~14 ~13

Data for 1H-Indene is from publicly available spectral databases. Predicted values are based

on analysis of 1-methyl- and 3-methyl-indene data from PubChem and established substituent

effects.[4][5]

Infrared (IR) Spectroscopy
The IR spectra of these isomers will be broadly similar, dominated by aromatic C-H and C=C

stretching vibrations. The key differences will be found in the C-H stretching and bending

regions for the aliphatic and vinyl protons.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
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Functional Group Vibration Type
1H-Indene
(Experimental)[6]
[7]

Expected in Ethyl-
Isomers

Aromatic C-H Stretch 3100-3000 3100-3000

Aliphatic C-H Stretch 2950-2850 (from CH₂)
2980-2850 (stronger,

from CH₂ and CH₃)

C=C Stretch (Aromatic) 1600-1450 1600-1450

C=C Stretch (Alkene) ~1620 ~1620-1640

C-H Bend (Out-of-plane) 900-675

Specific patterns in

this region will differ

based on substitution.

The presence of the ethyl group will introduce more prominent C-H stretching bands in the

2980-2850 cm⁻¹ region compared to the parent indene. The out-of-plane C-H bending region

(900-675 cm⁻¹) is sensitive to the substitution pattern on the double bond and the aromatic

ring, and would likely provide fingerprint differences between the isomers.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl-

indene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).

Transfer solution to a 5 mm NMR tube.

Place tube in NMR spectrometer (e.g., 400 MHz).

Shim the magnetic field.

Acquire ¹H and ¹³C spectra using standard pulse sequences.

Apply Fourier Transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Apply baseline correction.

Reference the spectrum (e.g., TMS at 0.00 ppm).

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.
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Sample Preparation: Approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR of the

purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)

containing a reference standard like tetramethylsilane (TMS).

Instrumentation: Spectra are recorded on a spectrometer operating at a field strength of, for

example, 400 MHz for ¹H and 100 MHz for ¹³C.

Data Acquisition: Standard pulse programs are used. For ¹³C, proton-decoupled spectra are

typically acquired to simplify the spectrum to single lines for each carbon.

Data Processing: The raw data (Free Induction Decay) is processed using Fourier

transformation, followed by phasing and baseline correction. Chemical shifts are reported in

parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The

sample is then placed in the beam path and the sample spectrum is recorded.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Peak positions are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

(e.g., dichloromethane or hexane).

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an

Electron Ionization (EI) source.

GC Separation: The sample is injected into the GC, where the isomers are separated based

on their boiling points and interactions with the column's stationary phase. A temperature
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program is used to elute the compounds.

MS Analysis: As each compound elutes from the GC column, it enters the mass

spectrometer where it is ionized (typically at 70 eV for EI) and fragmented. The mass

analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: The resulting mass spectrum for each separated component is compared to

spectral libraries (like the NIST library) for identification. The fragmentation pattern provides

structural information.

Conclusion
While a complete set of experimental data for 2-Ethyl-1H-indene and its isomers is not fully

available in public databases, a comparative analysis is possible through a combination of

existing data, spectral data from close analogs, and fundamental spectroscopic principles. ¹H

and ¹³C NMR spectroscopy remain the most definitive techniques for unambiguous structural

elucidation and differentiation of these positional isomers. Mass spectrometry can confirm the

molecular weight and provide supporting structural information through fragmentation analysis,

while IR spectroscopy offers a valuable fingerprint of the functional groups present. This guide

provides the foundational data and methodologies for researchers working with these and

similar substituted indene compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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